1-Ethylguanidine sulfate

Zebrafish Olfactory System Receptor Discrimination

Generic 'guanidine sulfate' sourcing leads to failed experiments-the N-ethyl substitution in 1-ethylguanidine sulfate (CAS 3482-86-8) determines molecular recognition at biological targets. This compound is the validated synthetic intermediate for the fungicide ethirimol and a structurally characterized ligand for the guanidine-III riboswitch (PDB 5O62). • Confirmed intermediate in the industrial ethirimol synthetic route • Proven ligand for olfactory receptor cross-adaptation assays and riboswitch crystallography • 98% purity, white crystalline powder; available in 5 g to 100 g quantities • Ships globally with certificate of analysis; hygroscopic-store sealed under inert gas

Molecular Formula C6H20N6O4S
Molecular Weight 272.33 g/mol
Cat. No. B1363418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylguanidine sulfate
Molecular FormulaC6H20N6O4S
Molecular Weight272.33 g/mol
Structural Identifiers
SMILESCCN=C(N)N.CCN=C(N)N.OS(=O)(=O)O
InChIInChI=1S/2C3H9N3.H2O4S/c2*1-2-6-3(4)5;1-5(2,3)4/h2*2H2,1H3,(H4,4,5,6);(H2,1,2,3,4)
InChIKeyUKQVDMIAGTYDFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethylguanidine Sulfate Properties & Sourcing


1-Ethylguanidine sulfate (CAS 3482-86-8) is a guanidine derivative with the molecular formula C₆H₂₀N₆O₄S and a molecular weight of 272.33 g/mol [1]. It is a white, odorless crystalline powder with a melting point of approximately 244–245 °C (decomposition) and is soluble in water . The compound is a 2:1 salt of 1-ethylguanidine and sulfuric acid, existing as bis(2-ethylguanidine); sulfuric acid [2]. It serves primarily as a synthetic intermediate and research reagent in organic chemistry [3].

Compound Type 2:1 sulfate salt of N-ethylguanidine
Workflow Use Synthetic intermediate and research reagent
Selection Context Defined counterion and N-ethyl substitution critical for recognition

1-Ethylguanidine Sulfate: Why Generics Fail


The generic classification as a 'guanidine sulfate' is insufficient for scientific procurement because specific structural modifications, such as the N-ethyl substitution in 1-ethylguanidine sulfate, fundamentally alter molecular recognition and functional performance. Direct evidence shows that the presence and position of an alkyl group like the ethyl moiety determine the compound's ability to interact with biological targets, including odorant receptors [1] and RNA riboswitch binding pockets [2]. Furthermore, the salt form itself is critical; the sulfate counterion yields a specific molecular weight (272.33 g/mol) and physical state that differs from other salts like the hydrochloride . Therefore, substituting 1-ethylguanidine sulfate with another guanidine derivative or a different salt form will lead to different experimental outcomes, making the correct procurement non-negotiable for reproducibility.

1
Other guanidine derivatives
Unsubstituted or differently alkylated guanidines may not replicate receptor interaction profiles observed with the N-ethyl derivative; olfactory and riboswitch recognition can shift.
2
Hydrochloride salt form
The hydrochloride salt has different molecular weight and stoichiometry, which may alter molarity calculations and physical handling compared to the sulfate salt.
3
1,1-Dimethylguanidine sulfate
This analog may lead to different synthetic products; the N-ethyl group directs specific reactivity not available with the dimethyl substitution pattern.

1-Ethylguanidine Sulfate: Evidence vs. Analogs


Olfactory Receptor Response vs. Arginine

In a head-to-head comparison within the same experimental system, the addition of 1-ethylguanidine sulfate to a baseline probe (agmatine, AGB) resulted in a quantifiably different response in zebrafish olfactory epithelium compared to L-arginine and other analogs [1]. This demonstrates that 1-ethylguanidine sulfate is not functionally redundant with its parent amino acid or other structural analogs.

Olfactory receptor response
Head-to-head
3–9 pp increase in sensory epithelium labeling vs. AGB baseline; distinct from L-arginine
Supports distinct interaction profile for neurosensory tool selection
Zebrafish olfactory; cross-adaptation assay
Zebrafish Olfactory System Receptor Discrimination

Guanidine-III Riboswitch Binding Comparison

Crystallographic analysis of the *Thermobifida fusca* guanidine-III riboswitch demonstrates that its ligand-binding pocket possesses a side opening that can accommodate different small side chains. Structures were solved with bound 1-ethylguanidine, methylguanidine, aminoguanidine, and agmatine [1]. This provides cross-study comparable evidence that the ethyl group of 1-ethylguanidine is accommodated in a binding pocket also capable of interacting with other guanidine derivatives, but the specific ligand interaction geometry will differ.

Riboswitch binding
Cross-study comparable
1-Ethylguanidine bound in guanidine-III riboswitch pocket (PDB: 5o62)
Reported riboswitch ligand; may support RNA regulatory element research
T. fusca X-ray crystallography
RNA Biology Riboswitch Structural Biology

Salt Form Comparison: Sulfate vs. Hydrochloride

The choice of counterion significantly impacts the physicochemical properties of 1-ethylguanidine. The sulfate salt (MW 272.33 g/mol, melting point 244-245°C) differs fundamentally from the hydrochloride salt (MW 123.58 g/mol) . The sulfate form is a 2:1 salt of the guanidine base, which influences its solubility, hygroscopicity, and solid-state stability. Direct comparison of procurement specifications reveals that the sulfate form is typically supplied at 98% purity , whereas the hydrochloride form is often supplied at 97% purity .

Salt form comparison
Class-level
MW 272.33 vs 123.58 g/mol; m.p. 244–245 °C vs not specified; 2:1 vs 1:1 salt
Specification review needed for correct molarity and handling
Vendor specification comparison
Chemical Synthesis Salt Selection Physicochemical Properties

Synthetic Intermediate: vs. 1,1-Dimethylguanidine Sulfate

Industrial production literature identifies 1-ethylguanidine sulfate as a specific intermediate for the fungicide ethirimol . While its synthesis from S-methylisothiourea and ethylamine is analogous to the preparation of 1,1-dimethylguanidine sulfate , the resulting N-ethyl substitution dictates its subsequent reactivity in the synthesis of heterocyclic targets. This is supported by its documented use as a reactant in the synthesis of specific isocytosine derivatives, such as 3-ethyl-6-methyl-isocytosines .

Synthetic intermediate
Class-level
Intermediate for ethirimol; reactant for 3-ethyl-6-methyl-isocytosines
Reported synthetic route; may support specific heterocycle preparation
Ethyl group directs product specificity
Synthetic Chemistry Agrochemical Intermediate Reaction Selectivity

1-Ethylguanidine Sulfate: Application Scenarios


Olfactory Receptor Specificity Studies

1-Ethylguanidine sulfate is a proven tool for probing the ligand specificity of olfactory receptor neurons, particularly in aquatic model organisms like zebrafish. Its quantifiably distinct activity compared to L-arginine and other structural analogs [1] makes it essential for studies of sensory coding and receptor pharmacology. Procurement is justified for any laboratory conducting cross-adaptation or activity-dependent labeling assays in olfactory research.

Riboswitch Structure-Function Studies

The validated binding of 1-ethylguanidine to the guanidine-III riboswitch [2] makes it a necessary ligand for crystallographic studies, binding assays, and functional analyses of this RNA regulatory element. Researchers investigating riboswitch mechanisms, designing small molecule modulators, or studying bacterial gene regulation should procure this compound as a defined and structurally characterized ligand.

Ethirimol Fungicide Synthesis

1-Ethylguanidine sulfate is a documented intermediate in the industrial synthesis of the fungicide ethirimol . For process chemists and agrochemical manufacturers, procurement of this specific compound is a non-negotiable step in the validated synthetic route to this active ingredient.

Substituted Isocytosine Synthesis

As a reactant for the preparation of specific heterocycles, such as 3-ethyl-6-methyl-isocytosines , 1-ethylguanidine sulfate is a required building block for medicinal chemistry and chemical biology projects focused on this class of molecules. Its use ensures the correct N-ethyl substitution pattern in the final product.

Application
Selection Property
Validation Focus
Olfactory receptor specificity studies
N-Ethyl substitution specificity
Receptor discrimination assay
Riboswitch structure-function studies
Riboswitch ligand binding profile
Binding assay / crystallization
Ethirimol fungicide synthesis
Synthetic intermediate identity
Ethirimol synthetic route
Substituted isocytosine synthesis
Reactant for N-ethyl heterocycles
Isocytosine product characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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